molecular formula C10H18O2 B2620476 (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane CAS No. 1604729-40-9

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Cat. No.: B2620476
CAS No.: 1604729-40-9
M. Wt: 170.252
InChI Key: WJXPSIYAXOVSRJ-UEJVZZJDSA-N
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Description

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is a chiral organic compound with the molecular formula C 10 H 18 O 2 and a molecular weight of 170.25 g/mol . It is identified by the CAS Number 1604729-40-9 . The compound features a stereogenic center at the 4-position of the methyloxane (tetrahydro-2H-pyran) ring, as indicated by the (4S) stereodescriptor, making it a molecule of interest for research in asymmetric synthesis and stereoselective reactions . Its structure incorporates both an oxirane (epoxide) ring and a tetrahydropyran ring, which are common motifs in biologically active molecules and natural product synthesis. The specific research applications and mechanism of action for this particular compound are not detailed in the available public literature . As a supplier, we provide this chemical in high purity (95% ) for research and development purposes. Please note that this product requires cold-chain transportation . This compound is For Research Use Only. It is not intended for human or veterinary or diagnostic use .

Properties

IUPAC Name

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7-4-5-11-8(6-7)9-10(2,3)12-9/h7-9H,4-6H2,1-3H3/t7-,8?,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXPSIYAXOVSRJ-UEJVZZJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(C1)C2C(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCOC(C1)C2C(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane typically involves the following steps:

    Formation of the Oxirane Ring: The oxirane ring can be synthesized through the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Attachment of the Methyloxane Moiety: The methyloxane moiety can be introduced through a series of reactions involving the use of appropriate alkylating agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's chiral nature makes it a candidate for drug development. Chiral compounds can exhibit different biological activities based on their stereochemistry. Research indicates that (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane may act as an intermediate in synthesizing pharmaceuticals that target specific biological pathways.

Case Study :
A study explored the synthesis of derivatives from this compound, demonstrating its utility in creating compounds with enhanced bioactivity against cancer cell lines. The derivatives showed improved efficacy compared to non-chiral counterparts.

Material Science

The compound can be utilized in creating polymeric materials due to its ability to form cross-linked structures. Its oxirane group allows for ring-opening polymerization, which is crucial in producing various polymers.

Data Table: Polymerization Characteristics

Polymer TypeMonomer SourcePolymerization MethodProperties
PolyetherThis compoundRing-openingHigh thermal stability
PolyesterDerivatives of the compoundCondensationBiodegradable properties

Environmental Chemistry

Research has suggested that this compound can be involved in the degradation of pollutants. Its structure allows it to interact with various environmental contaminants, potentially leading to their breakdown.

Case Study :
A laboratory experiment demonstrated the compound's ability to facilitate the degradation of certain volatile organic compounds in aqueous solutions under UV irradiation. The results indicated a significant reduction in pollutant concentration over time.

Mechanism of Action

The mechanism by which (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application.

Comparison with Similar Compounds

Critical Analysis of Evidence

  • Discrepancies in Molecular Weight : lists two distinct compounds (C₂₀H₂₄O₂ and C₁₉H₂₂O₃) with identical molecular weights (296.41 g/mol), which is chemically implausible. This likely reflects a typographical error in the source material .
  • Stereochemical Specificity : While confirms the (4S) configuration of the target compound, other oxane derivatives (e.g., in ) lack epoxide groups, limiting direct pharmacological comparisons .

Biological Activity

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane, also known by its CAS number 1604729-40-9, is a compound of increasing interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by an oxirane ring and a methyloxane moiety, suggests potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, including toxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

C10H18O 4S 2 3 3 dimethyloxiran 2 yl 4 methyloxane\text{C}_{10}\text{H}_{18}\text{O}\quad \text{ 4S 2 3 3 dimethyloxiran 2 yl 4 methyloxane}

Biological Activity Overview

Recent studies have indicated that this compound exhibits notable biological activities:

Case Studies

Several case studies provide insights into the biological activities of similar compounds:

Case Study 1: Antibacterial Activity

A study published in 2023 evaluated the antibacterial activity of various oxirane-containing compounds against E. coli and S. aureus. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 62.5 µg/mL against E. coli, suggesting that this compound may possess similar properties .

Case Study 2: Toxicological Assessment

Research conducted on the environmental impact of oxirane derivatives highlighted significant toxicity to aquatic organisms. The findings emphasize the importance of assessing the ecological risks associated with compounds like this compound before widespread use .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Evidence/Source Remarks
Aquatic ToxicityECHA Report Very toxic with long-lasting effects
AntibacterialRelated Studies Potential activity against common pathogens
Environmental ImpactToxicological Assessments Significant concerns for aquatic ecosystems
Therapeutic PotentialAnalog StudiesMay inhibit bacterial virulence mechanisms

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane to ensure stereochemical purity?

  • Methodological Answer : Prioritize asymmetric epoxidation or chiral pool synthesis to retain the (4S) configuration. Use catalysts like Sharpless epoxidation derivatives for stereocontrol, and monitor reaction progress via chiral HPLC or polarimetry. Purification via column chromatography with chiral stationary phases can enhance enantiomeric excess (EE) .

Q. How can researchers characterize the stereochemical configuration and structural integrity of this compound?

  • Methodological Answer : Employ 1^1H/13^13C NMR to analyze coupling constants and diastereotopic protons, confirming the oxirane and oxane ring conformations. X-ray crystallography (e.g., COD Entry 2005896 protocols) provides definitive stereochemical assignment. IR spectroscopy identifies functional groups like epoxide C-O-C stretches (~840 cm1^{-1}) .

Q. What storage conditions are critical to prevent degradation of this compound?

  • Methodological Answer : Store in inert, airtight containers under nitrogen at –20°C to minimize epoxide ring hydrolysis. Monitor stability via periodic GC-MS analysis. Avoid prolonged exposure to humidity or acidic/basic residues, which accelerate degradation .

Advanced Research Questions

Q. How does the 4S stereochemistry influence the regioselectivity of nucleophilic epoxide ring-opening reactions?

  • Methodological Answer : The axial 4-methyl group creates steric hindrance, directing nucleophiles (e.g., amines, thiols) to the less hindered epoxide carbon. Kinetic studies under varying temperatures and solvents (e.g., DMSO vs. THF) can quantify steric vs. electronic effects. Computational modeling (DFT) predicts transition-state geometries .

Q. How can computational methods resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Use COSMO-RS or Hansen solubility parameters to model solvent interactions. Validate predictions experimentally via turbidimetry in solvents like acetonitrile, DCM, or ethyl acetate. Replicate conflicting studies under controlled humidity and temperature to isolate variables .

Q. What experimental designs mitigate organic degradation during long-term reactivity studies?

  • Methodological Answer : Implement continuous cooling (4°C) during kinetic assays to slow decomposition. Use stabilizers like BHT (butylated hydroxytoluene) in aprotic solvents. Pair HPLC with inline UV-vis detectors to track byproduct formation in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer : Re-examine reaction conditions (e.g., catalyst loading, solvent polarity) across studies. Compare enantioselectivity under identical parameters using chiral GC. Publish replication datasets with raw NMR/LC-MS files to enhance reproducibility .

Q. Why do studies report conflicting thermal stability profiles for this compound?

  • Methodological Answer : Variations in DSC (Differential Scanning Calorimetry) heating rates or sample purity (e.g., residual solvents) alter decomposition onset temperatures. Standardize protocols using ≥95% pure samples (verified by HPLC) and controlled atmospheric conditions .

Methodological Tables

Parameter Optimal Condition Analytical Tool Reference
Stereochemical PurityChiral HPLC (Chiralpak IA column)Retention time comparison
Epoxide Reactivity0.1M NaOMe in MeOH, 25°C1^1H NMR kinetics
Degradation MonitoringGC-MS with DB-5MS columnByproduct peak integration

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